molecular formula C9H16N2 B14409383 (2,2,5,5-Tetramethylcyclopent-3-en-1-ylidene)hydrazine CAS No. 81396-37-4

(2,2,5,5-Tetramethylcyclopent-3-en-1-ylidene)hydrazine

Cat. No.: B14409383
CAS No.: 81396-37-4
M. Wt: 152.24 g/mol
InChI Key: ZYYBWVXOJNKZJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2,5,5-Tetramethylcyclopent-3-en-1-ylidene)hydrazine is a chemical compound known for its unique structure and reactivity It belongs to the class of hydrazones, which are compounds containing the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,5,5-Tetramethylcyclopent-3-en-1-ylidene)hydrazine typically involves the reaction of 2,2,5,5-tetramethylcyclopentanone with hydrazine. The reaction is carried out under reflux conditions in the presence of an acid catalyst to facilitate the formation of the hydrazone. The reaction can be represented as follows:

2,2,5,5-Tetramethylcyclopentanone+HydrazineThis compound\text{2,2,5,5-Tetramethylcyclopentanone} + \text{Hydrazine} \rightarrow \text{this compound} 2,2,5,5-Tetramethylcyclopentanone+Hydrazine→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2,2,5,5-Tetramethylcyclopent-3-en-1-ylidene)hydrazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other nitrogen-containing derivatives.

    Reduction: It can be reduced to form amines or other reduced nitrogen species.

    Substitution: The hydrazone group can participate in substitution reactions, where the nitrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various electrophiles can be used in substitution reactions, often in the presence of a base to deprotonate the hydrazone group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction could produce amines.

Scientific Research Applications

(2,2,5,5-Tetramethylcyclopent-3-en-1-ylidene)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex hydrazones and related compounds.

    Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving nitrogen-containing substrates.

    Industry: Used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which (2,2,5,5-Tetramethylcyclopent-3-en-1-ylidene)hydrazine exerts its effects involves the interaction of the hydrazone group with various molecular targets. The nitrogen atoms in the hydrazone group can act as nucleophiles, participating in reactions with electrophilic centers in other molecules. This can lead to the formation of new bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Similar Compounds

    (2,2,5,5-Tetramethylcyclopentanone): The precursor to (2,2,5,5-Tetramethylcyclopent-3-en-1-ylidene)hydrazine, with similar structural features but lacking the hydrazone group.

    Hydrazones: A broad class of compounds with the general formula R1R2C=NNH2, sharing similar reactivity and applications.

Uniqueness

This compound is unique due to its specific structural features, including the tetramethyl-substituted cyclopentene ring. This structure imparts specific reactivity and properties that distinguish it from other hydrazones and related compounds.

Properties

CAS No.

81396-37-4

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

(2,2,5,5-tetramethylcyclopent-3-en-1-ylidene)hydrazine

InChI

InChI=1S/C9H16N2/c1-8(2)5-6-9(3,4)7(8)11-10/h5-6H,10H2,1-4H3

InChI Key

ZYYBWVXOJNKZJG-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(C1=NN)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.